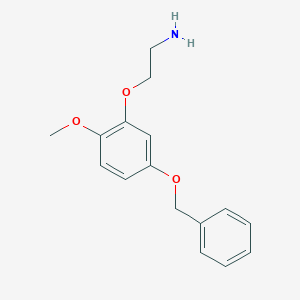

2-(5-苄氧基-2-甲氧基苯氧基)-乙胺

描述

Synthesis Analysis

The synthesis of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine and related compounds involves intricate chemical processes, often starting from simple precursors. For instance, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate involves single-crystal X-ray diffraction techniques to study its crystal structure, indicating a complex synthesis pathway involving strong hydrogen bonds crucial for the crystal packing of the compound (Yeong et al., 2018). Similarly, the synthesis of various pharmacologically active benzo[b]thiophen derivatives showcases the preparation of ethylamines from bromomethyl compounds and secondary amines, highlighting the versatile approaches in synthesizing complex molecules (Chapman et al., 1973).

Molecular Structure Analysis

The analysis of molecular structures, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, reveals detailed information on the crystal packing, unit-cell parameters, and the role of co-crystallized water molecules in stabilizing the structure through hydrogen bonding (Yeong et al., 2018). These studies are essential for understanding the physical and chemical properties of the compounds, which are directly influenced by their molecular structures.

Chemical Reactions and Properties

Chemical reactions involving 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine derivatives can be complex, involving multiple steps and conditions that affect the final product. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate involves a Cope rearrangement and methylation, showcasing the compound's reactivity and the intricacies of its chemical transformations (Bradbury et al., 1982).

Physical Properties Analysis

The physical properties of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often studied using techniques like X-ray diffraction, as seen in the synthesis and structural analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, define the potential applications of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine derivatives. For instance, the study on the synthesis and antibacterial activities of 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its complexes demonstrates the compound's potential in biomedical applications (Li-fen, 2011).

科学研究应用

神经化学药理学

对替代N-苄基苯乙胺的研究表明,这些化合物在5-HT2A受体上具有高效激动剂作用,其结构与2-(5-苄氧基-2-甲氧基苯氧基)-乙胺相关。它们通过与表达各种受体和转运蛋白的哺乳动物细胞的相互作用,表现出与致幻活性一致的生化药理学,几乎没有精神刺激活性(Eshleman et al., 2018)。

药理活性衍生物

对2-取代-5-噻吩基-苄-异丙氧基-氟苯氧基-乙胺等衍生物的研究表明,这些化合物具有抗多巴胺作用,对治疗精神分裂症和神经退行性疾病等疾病有用。这些化合物表现出神经阻滞、神经保护和抗成瘾活性(Habernickel, 2003)。

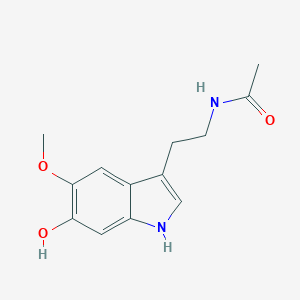

代谢途径

对NBOMe和NBOH化合物的代谢研究发现,这些化合物与2-(5-苄氧基-2-甲氧基苯氧基)-乙胺在结构上相似,已确定参与其代谢途径的主要细胞色素P450酶。这包括羟基化、去甲基化、N-去烷基化和脱氢过程,CYP3A4和CYP2D6是这些途径中重要的酶(Nielsen et al., 2017)。

抗抑郁活性

与2-(5-苄氧基-2-甲氧基苯氧基)-乙胺具有结构相似性的2-苯基-2-(1-羟基环烷基)乙胺衍生物已被研究其潜在的抗抑郁活性。这些化合物已显示出抑制大鼠大脑中的米普兰受体结合和神经递质如去甲肾上腺素和5-羟色胺的突触小体摄取,暗示可能的抗抑郁效果(Yardley et al., 1990)。

属性

IUPAC Name |

2-(2-methoxy-5-phenylmethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-15-8-7-14(11-16(15)19-10-9-17)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEHYTPISKQBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400131 | |

| Record name | 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine | |

CAS RN |

887353-08-4 | |

| Record name | 2-[2-Methoxy-5-(phenylmethoxy)phenoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

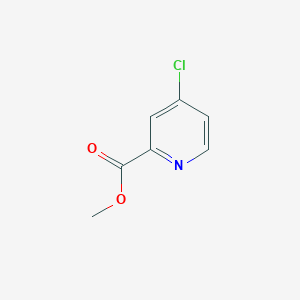

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)

![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)